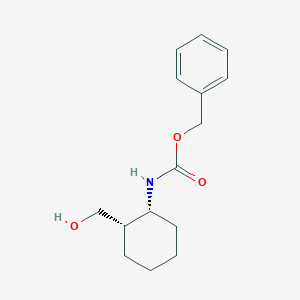

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate (BHMC) is a chemical compound that has a wide range of applications in scientific research. It is an organic compound with a molecular formula of C14H22NO4 and a molecular weight of 266.34 g/mol. BHMC is a cyclic carbamate and is commonly used as a reagent in organic synthesis. It is also used as a complexing agent in biochemistry and pharmaceuticals.

科学的研究の応用

Enantioselective Synthesis

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is an intermediate for potent CCR2 antagonists. Its enantioselective synthesis involves a key step of iodolactamization, which leads to the highly functionalized intermediate, demonstrating the compound's significance in the synthesis of biologically active molecules (C. Campbell et al., 2009).

Asymmetric Synthesis via Phase Transfer Catalysis

This compound's derivative, benzyl[cis-2-(hydroxymethyl)cyclohexyl]dimethylammonium bromide, has been used as a chiral phase transfer catalyst in the enantioselective alkylation of active methylene compounds. This highlights its utility in asymmetric synthesis, offering a pathway to produce chiral molecules with high enantiomeric excess (K. Saigo, H. Koda, H. Nohira, 1979).

Stereochemical Control in Epoxidation

The stereochemical control during the epoxidation of cis-1-[N-Cbz]-2-[hydroxymethyl]-cyclohex-4-enes, related to this compound, depends on hydroxyl functionalization, which influences ring conformation and thus the outcome of the epoxidation reaction (D. Rotella, 1989).

Biotransformation of Substituted Benzoates

This compound is structurally related to compounds involved in the biotransformation of substituted benzoates into cis-diols by engineered strains of Pseudomonas, showcasing its relevance in biocatalytic processes and environmental biodegradation (M. Wubbolts, K. Timmis, 1990).

Safety and Hazards

特性

IUPAC Name |

benzyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKOCIWFRPQJLH-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641006 |

Source

|

| Record name | Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213672-66-3 |

Source

|

| Record name | Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)